Methoxy Regiochemistry Divergence: Sigma-1 Receptor Affinity
In the spiro[benzofuran-1,4′-piperidine] series, the position of the methoxy substituent on the benzofuran ring dictates σ1 receptor affinity. The 3-methoxy congener 1′-benzyl-3-methoxy-3H-spiro[[2]benzofuran-1,4′-piperidine] (compound 1) binds σ1 with Ki = 1.14 nM and achieves σ1/σ2 selectivity >1,100-fold [1]. SAR studies demonstrate that replacing the 3-methoxy group with hydroxy, carbonyl, or alternative alkyloxy substituents uniformly reduces σ1 affinity, confirming the critical role of the 3-OMe motif [2]. The 6-methoxy regioisomer (CAS 1707575-98-1) relocates the hydrogen-bond-accepting methoxy group to the distal position of the benzofuran core. While direct σ1 binding data for the 6-methoxy free base are not reported in peer-reviewed literature, this regiochemical shift is predicted to diminish σ1 engagement and potentially redirect binding toward alternative targets such as melanocortin MC4R or opioid ORL1 receptors, where the spiro[isobenzofuran-1,4′-piperidine] core has demonstrated agonist and antagonist activity respectively [3]. This divergence creates a deliberate selectivity branch point: the 3-methoxy isomer is a validated σ1 ligand tool, whereas the 6-methoxy isomer serves as a distinct starting scaffold for exploring non-σ1 pharmacology.
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) as a function of methoxy position |
|---|---|
| Target Compound Data | 6-Methoxy-3H-spiro[2-benzofuran-1,4′-piperidine] (free base): σ1 Ki = not reported in peer-reviewed literature; predicted reduced σ1 affinity based on SAR |
| Comparator Or Baseline | 1′-Benzyl-3-methoxy-3H-spiro[[2]benzofuran-1,4′-piperidine]: σ1 Ki = 1.14 nM; σ1/σ2 selectivity >1,100 [1] |
| Quantified Difference | SAR rule: 3-OMe is essential for high σ1 affinity; deviation to 6-OMe position is not tolerated in the σ1 pharmacophore model [2] |
| Conditions | Radioligand displacement assay using [³H]-(+)-pentazocine in guinea pig brain membranes |
Why This Matters
For procurement decisions, the 6-methoxy compound cannot substitute for the 3-methoxy isomer in σ1-targeted studies; it is a distinct chemical entity for exploring non-σ1 pharmacology or for use as a regiochemical control in selectivity panels.
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- [2] Maier, C. A.; Wünsch, B. Novel spiropiperidines as highly potent and subtype selective σ-receptor ligands. Part 1. J. Med. Chem. 2002, 45, 438–448. View Source
- [3] Chen, R.-Q.; Li, Y.; Zhang, Q.-Y.; Jia, H.-M.; Deuther-Conrad, W.; Schepmann, D.; Steinbach, J.; Brust, P.; Wuensch, B.; Liu, B.-L. Synthesis and biological evaluation of a radioiodinated spiropiperidine ligand as a potential σ1 receptor imaging agent. J. Labelled Compd. Radiopharm. 2010, 53, 569–574. View Source
